4-[(4-methoxyphenyl)sulfonyl]-7-methyl-N-(1-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-(4-METHOXYBENZENESULFONYL)-7-METHYL-N-(1-PHENYLETHYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzoxazine ring, a methoxybenzenesulfonyl group, and a phenylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHOXYBENZENESULFONYL)-7-METHYL-N-(1-PHENYLETHYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzoxazine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a phenol derivative under acidic or basic conditions.
Introduction of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the benzoxazine intermediate using methoxybenzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Phenylethyl Group: This can be done through a nucleophilic substitution reaction where the benzoxazine intermediate reacts with a phenylethyl halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-METHOXYBENZENESULFONYL)-7-METHYL-N-(1-PHENYLETHYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzoxazine ring or the phenylethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Halides (e.g., phenylethyl bromide), Bases (e.g., pyridine)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-METHOXYBENZENESULFONYL)-7-METHYL-N-(1-PHENYLETHYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-(4-METHOXYBENZENESULFONYL)-7-METHYL-N-(1-PHENYLETHYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved typically include:
Binding to Active Sites: The compound can bind to the active sites of enzymes, inhibiting their activity.
Receptor Modulation: It may interact with receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: Lacks the phenylethyl group, which may affect its binding affinity and specificity.
4-(4-METHOXYBENZENESULFONYL)-7-METHYL-N-(1-PHENYLETHYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-ACETAMIDE: Has an acetamide group instead of a carboxamide group, potentially altering its reactivity and biological activity.
Uniqueness
The presence of the methoxybenzenesulfonyl group and the phenylethyl substituent in 4-(4-METHOXYBENZENESULFONYL)-7-METHYL-N-(1-PHENYLETHYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE confers unique properties, such as enhanced binding affinity to certain targets and specific reactivity patterns in chemical reactions.
Properties
Molecular Formula |
C25H26N2O5S |
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Molecular Weight |
466.6 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-7-methyl-N-(1-phenylethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C25H26N2O5S/c1-17-9-14-22-23(15-17)32-24(25(28)26-18(2)19-7-5-4-6-8-19)16-27(22)33(29,30)21-12-10-20(31-3)11-13-21/h4-15,18,24H,16H2,1-3H3,(H,26,28) |
InChI Key |
MOBYYJLRJZDEHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CC(O2)C(=O)NC(C)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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